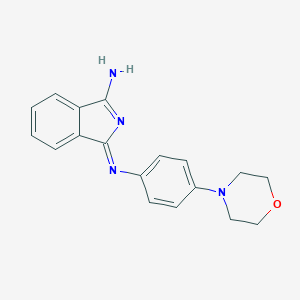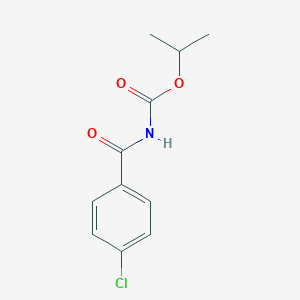
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline, also known as SU6656, is a synthetic compound that belongs to the family of pyrazolo[3,4-d]pyrimidine derivatives. It is a potent and selective inhibitor of Src family kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. SU6656 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline is a potent and selective inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, migration, and survival. Src family kinases are activated by various extracellular and intracellular signals, including growth factors, cytokines, and integrins. Upon activation, Src family kinases phosphorylate various downstream targets, including cytoskeletal proteins, transcription factors, and signaling molecules, leading to changes in cell behavior.
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes, including cell growth, differentiation, migration, and survival.
Biochemical and Physiological Effects:
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth and survival
- Sensitization of cancer cells to chemotherapy and radiation therapy
- Inhibition of immune cell activation and pro-inflammatory cytokine production
- Improvement of neuronal survival and cognitive function in animal models of neurodegenerative diseases
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in lab experiments include its potency and selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. In addition, (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the role of Src family kinases in various cellular processes.
The limitations of using (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in lab experiments include its potential off-target effects, as it may inhibit other kinases that share a similar ATP-binding site with Src family kinases. In addition, the use of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline may not fully replicate the physiological conditions of Src family kinase inhibition, as it is a synthetic compound that may not fully mimic the effects of genetic or pharmacological inhibition of Src family kinases.
Zukünftige Richtungen
There are several future directions for the research on (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline, including:
- Further studies on the potential therapeutic applications of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline in cancer, inflammation, and neurodegenerative diseases, including clinical trials in humans
- Development of more potent and selective inhibitors of Src family kinases that may have fewer off-target effects and better pharmacokinetic properties
- Studies on the role of Src family kinases in other cellular processes, such as cell cycle regulation, DNA damage response, and autophagy
- Investigation of the potential crosstalk between Src family kinases and other signaling pathways, such as PI3K/Akt and MAPK/ERK, and the development of combination therapies that target multiple pathways.
Synthesemethoden
The synthesis of (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline involves a multi-step process that starts with the reaction of 4-chloroaniline with 3-nitrobenzaldehyde to form 4-(3-nitrobenzyl)aniline. This intermediate is then converted to 4-(3-aminobenzyl)aniline by reduction with hydrogen gas over palladium on carbon catalyst. The final step involves the reaction of 4-(3-aminobenzyl)aniline with 5-morpholino-2-(phenylamino)pyrimidine-4-carbaldehyde in the presence of acetic acid and sodium acetate to yield (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, Src family kinases are overexpressed and play a crucial role in tumor growth, invasion, and metastasis. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
In inflammation, Src family kinases are involved in the activation of immune cells, such as macrophages and neutrophils, and the production of pro-inflammatory cytokines. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to inhibit the activation of immune cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative diseases, Src family kinases are involved in the regulation of neuronal survival, synaptic plasticity, and cognitive function. (Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline has been shown to improve neuronal survival and cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential therapeutic agent for these diseases.
Eigenschaften
Produktname |
(Z)-N-(3-iminoisoindolin-1-ylidene)-4-morpholinoaniline |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3E)-3-(4-morpholin-4-ylphenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C18H18N4O/c19-17-15-3-1-2-4-16(15)18(21-17)20-13-5-7-14(8-6-13)22-9-11-23-12-10-22/h1-8H,9-12H2,(H2,19,20,21) |
InChI-Schlüssel |
KSVUUIHWLGWYPR-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/N=C/3\C4=CC=CC=C4C(=N3)N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N=C3C4=CC=CC=C4C(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

